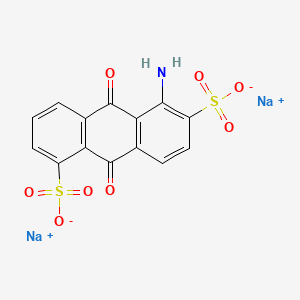
(4-methylcyclohexyl)(2-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines are organic compounds that contain nitrogen atoms. Based on the structure, “(4-methylcyclohexyl)(2-pyridinylmethyl)amine” is an amine that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a cyclohexyl group (a six-membered carbon ring), and a methyl group (a carbon atom bonded to three hydrogen atoms) .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom that can bond up to three hydrogens or carbon-containing groups. The nitrogen atom in amines also has a lone pair of electrons, which can participate in various chemical reactions .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. They can act as bases, accepting a proton from water to form substituted ammonium ions . They can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Amines have distinct physical and chemical properties. They can act as weak bases, and their basicity can be influenced by the groups attached to the nitrogen atom . The hydrogens attached to an amine show up at 0.5-5.0 ppm in NMR spectroscopy .Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of amines is an active area of research in organic chemistry. Future directions could involve exploring new synthesis methods, studying the reactivity of amines with various reagents, and investigating the potential applications of amines in areas like pharmaceuticals and materials science .
Propriétés
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15-10-13-4-2-3-9-14-13/h2-4,9,11-12,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFLJWQMDHJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

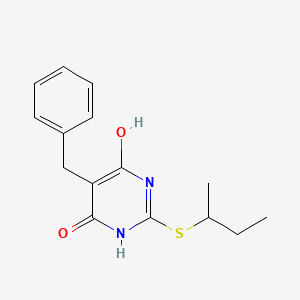
![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)
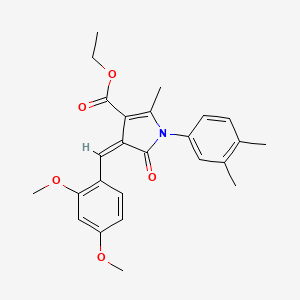

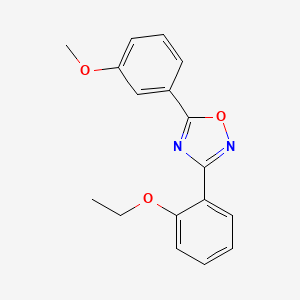
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)
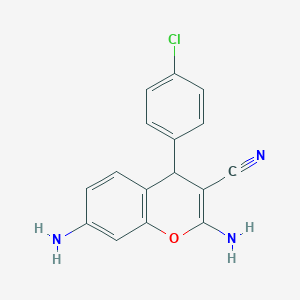
![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)
![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)
